molecular formula C75H62O30 B1256991 Cinnamtannin A3 CAS No. 86631-39-2

Cinnamtannin A3

Cat. No.: B1256991
CAS No.: 86631-39-2
M. Wt: 1443.3 g/mol
InChI Key: QRFZGLTZLZZHCM-NWYMYRDLSA-N
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Description

Cinnamtannin A3 is a proanthocyanidin, a type of polyphenolic compound found in various plants. It is a pentameric procyanidin, meaning it consists of five flavan-3-ol units. This compound is known for its antioxidant properties and is commonly found in cinnamon, among other sources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cinnamtannin A3 involves the polymerization of flavan-3-ol units. The process typically requires specific catalysts and controlled conditions to ensure the correct formation of the pentameric structure. The reaction conditions often include acidic or basic environments to facilitate the polymerization process .

Industrial Production Methods

Industrial production of this compound is generally achieved through extraction from natural sources such as cinnamon bark. The extraction process involves solvent extraction followed by purification steps to isolate the compound. Techniques such as high-performance liquid chromatography (HPLC) are commonly used for purification .

Chemical Reactions Analysis

Types of Reactions

Cinnamtannin A3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce simpler phenolic compounds .

Scientific Research Applications

Cinnamtannin A3 has a wide range of scientific research applications:

Mechanism of Action

Cinnamtannin A3 exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells. The compound interacts with various molecular targets, including enzymes and signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cinnamtannin A3 is unique due to its pentameric structure, which provides enhanced antioxidant properties compared to its dimeric and trimeric counterparts. This makes it particularly effective in scavenging free radicals and protecting cells from oxidative damage .

Properties

IUPAC Name

(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H62O30/c76-28-16-41(88)51-50(17-28)101-68(24-2-7-31(78)37(84)12-24)63(97)59(51)53-43(90)20-45(92)55-61(65(99)70(103-73(53)55)26-4-9-33(80)39(86)14-26)57-47(94)22-48(95)58-62(66(100)71(105-75(57)58)27-5-10-34(81)40(87)15-27)56-46(93)21-44(91)54-60(64(98)69(104-74(54)56)25-3-8-32(79)38(85)13-25)52-42(89)19-35(82)29-18-49(96)67(102-72(29)52)23-1-6-30(77)36(83)11-23/h1-17,19-22,49,59-71,76-100H,18H2/t49-,59-,60+,61-,62+,63-,64-,65-,66-,67-,68-,69-,70-,71-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFZGLTZLZZHCM-NWYMYRDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC(=C4C5C(C(OC6=C(C(=CC(=C56)O)O)C7C(C(OC8=C(C(=CC(=C78)O)O)C9C(C(OC1=CC(=CC(=C91)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC(=C4[C@@H]5[C@H]([C@H](OC6=C(C(=CC(=C56)O)O)[C@@H]7[C@H]([C@H](OC8=C(C(=CC(=C78)O)O)[C@@H]9[C@H]([C@H](OC1=CC(=CC(=C91)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H62O30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70904147
Record name Cinnamtannin A3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1443.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86631-39-2
Record name Cinnamtannin II
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86631-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnamtannin A3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cinnamtannin II
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037659
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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